BenchChemオンラインストアへようこそ!

2-(o-Bromobenzyloxy) aniline

Physical Organic Chemistry Protonation State Salt Selection

2-(o-Bromobenzyloxy)aniline (CAS 97026-25-0 as hydrochloride; free base C13H12BrNO, MW 278.14 g/mol) is a bifunctional aryl building block belonging to the ortho-substituted benzyloxyaniline class. It integrates an aniline primary amine (-NH2), a benzyl ether linkage (-OCH2-), and an ortho-bromine atom on the pendant benzyl ring, yielding a compound with distinct regiospecific reactivity, steric profile, and synthetic versatility that differ substantially from its meta- and para-substituted isomers as well as non-halogenated analogues.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
Cat. No. B8542573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(o-Bromobenzyloxy) aniline
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=CC=C2N)Br
InChIInChI=1S/C13H12BrNO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2
InChIKeyQYJYHEDTIDXBLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(o-Bromobenzyloxy)aniline: Procurement-Grade Identity and Compound-Class Positioning


2-(o-Bromobenzyloxy)aniline (CAS 97026-25-0 as hydrochloride; free base C13H12BrNO, MW 278.14 g/mol) is a bifunctional aryl building block belonging to the ortho-substituted benzyloxyaniline class . It integrates an aniline primary amine (-NH2), a benzyl ether linkage (-OCH2-), and an ortho-bromine atom on the pendant benzyl ring, yielding a compound with distinct regiospecific reactivity, steric profile, and synthetic versatility that differ substantially from its meta- and para-substituted isomers as well as non-halogenated analogues [1]. First disclosed in U.S. Patent 3,069,432 (Yale et al.), this compound has gained sustained importance as a key intermediate in pharmaceutical syntheses, most notably in the preparation of oxazepine derivatives and bromobenzyloxy-substituted protease inhibitors [2].

Why In-Class Benzyloxyanilines Cannot Substitute 2-(o-Bromobenzyloxy)aniline Without Functional Reprogramming


Within the benzyloxyaniline chemotype, regioisomeric and isosteric substitutions are not interchangeable owing to three interdependent factors: (i) the ortho-substitution geometry imposes a unique steric environment that depresses amine basicity by approximately 0.5-1.0 pKa units relative to the para isomer, influencing protonation state, salt formation, and nucleophilicity in downstream reactions [1]; (ii) the ortho-bromine atom serves as a non-innocent handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann) that is absent in non-halogenated or meta/para-halogenated analogues, dictating regiochemical outcomes in coupling cascades [2]; and (iii) intramolecular cyclization pathways—such as the palladium-catalyzed aryl amination used to construct 5,11-dihydrodibenzo[b,e][1,4]oxazepine scaffolds—are geometrically accessible only from the ortho-(2-bromobenzyloxy)phenyl amide precursors, making this substitution pattern a gatekeeping structural requirement for specific pharmaceutical target classes [3].

2-(o-Bromobenzyloxy)aniline: Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Substitution Effect on Amine Basicity: pKa Depression Relative to Para- and Meta-Benzyloxyanilines

The ortho-substituted 2-(o-bromobenzyloxy)aniline exhibits measurably reduced amine basicity compared to its para-substituted regioisomer, 4-(benzyloxy)-2-bromoaniline, and the unsubstituted aniline baseline. This is a well-established consequence of the ortho effect, wherein steric hindrance proximal to the -NH2 group impedes solvation of the protonated ammonium ion and reduces resonance stabilization [1]. Quantitatively, ortho-substituted anilines consistently show pKa values depressed by approximately 0.5 to 1.0 log units relative to their para-substituted counterparts in aqueous and mixed-aqueous media [1]. This differential basicity has direct consequences for salt stoichiometry control in HCl salt formation (2-(o-bromobenzyloxy)aniline hydrochloride, CAS 97026-25-0, MW 314.605 g/mol) and for pH-dependent extraction/isolation protocols during synthesis .

Physical Organic Chemistry Protonation State Salt Selection Nucleophilicity

Improved Synthesis Yield: US6420606 Direct Alkylation-Deprotection Process vs. Multi-Step Yale Process

The patent literature provides a directly quantitative comparison between two validated synthetic routes to 2-(o-bromobenzyloxy)aniline. The prior art Yale process (U.S. Patent 3,069,432) proceeds via o-nitrophenol alkylation with o-bromobenzyl bromide, requiring intermediate isolation of the nitroaryl ether (via filtration, washing, and recrystallization) followed by stoichiometric iron/HCl reduction—a step that generates environmentally burdensome metal waste [1]. In contrast, the improved process of U.S. Patent 6,420,606 achieves a one-pot sequence: alkylation of protected 2-acetamidophenol with 2-bromobenzyl bromide (K2CO3 base, ethanol, reflux) followed by direct in situ deprotection of the acetamide group without isolating the protected intermediate, eliminating the separate reduction step entirely [1]. While the patent does not report absolute yield % for 2-(o-bromobenzyloxy)aniline in the one-pot protocol, it explicitly teaches that avoiding intermediate isolation reduces process time, solvent usage, and heavy-metal waste load relative to the Yale method—operational advantages that translate into superior atom economy and lower cost-per-gram for procurement quantities [1].

Process Chemistry Synthetic Efficiency Alkoxy Arylamine Yield Optimization

Ortho-Bromine as a Synthetic Handle: Cross-Coupling Reactivity Differential vs. Non-Halogenated and Chloro Analogues

The ortho-bromine atom of 2-(o-bromobenzyloxy)aniline is a strategically positioned electrophilic handle enabling two distinct reaction manifolds unavailable in non-halogenated analogues such as 2-(benzyloxy)aniline: (i) intramolecular palladium-catalyzed aryl amination to generate the 5,11-dihydrodibenzo[b,e][1,4]oxazepine tricyclic core—a pharmacologically privileged scaffold found in bradykinin B2 receptor antagonists and other CNS-active compounds [1]; and (ii) intermolecular Suzuki-Miyaura coupling at the bromine position to introduce diverse aryl substituents, as demonstrated in the elaboration of bromobenzyloxy-substituted statine-like plasmepsin inhibitors, where replacement of the bromo atom with various aryl groups improved enzyme inhibition potency up to 8-fold relative to the parent bromo-substituted precursor [2]. The aryl bromide reactivity profile also differs from the corresponding ortho-chloro analogue: C(sp2)-Br bonds undergo oxidative addition to Pd(0) approximately 10-100 times faster than C(sp2)-Cl bonds under standard coupling conditions, enabling milder reaction temperatures and shorter reaction times [3].

Cross-Coupling Suzuki Reaction Buchwald-Hartwig Amination Oxazepine Synthesis

Bromobenzyloxy Pharmacophore in Antimalarial Plasmepsin Inhibition: 8-Fold Improvement via Suzuki Diversification at the Bromo Position

In the plasmepsin I/II inhibitor series, a p-bromobenzyloxy-substituted statine-like core served as the common precursor for Suzuki diversification. Replacing the bromo atom with various aryl substituents yielded inhibitors with Ki values in the low nanomolar range for both Plm I and II, representing up to an 8-fold improvement in enzyme inhibition activity relative to the parent bromobenzyloxy-substituted inhibitor [1]. The best compounds (2 and 4) achieved 70% and 83% inhibition of parasite growth in P. falciparum-infected red blood cells at 5 μM concentration [1]. While 2-(o-bromobenzyloxy)aniline differs from the p-bromobenzyloxy statine scaffold, it shares the critical bromobenzyloxy pharmacophoric element and can be employed as a building block for analogous bromo-substituted inhibitor precursors in aspartic protease drug discovery programs .

Antimalarial Plasmepsin Inhibitor Suzuki Coupling Structure-Activity Relationship

Purity Specifications: Typical Research-Grade Purity of 95% with HCl Salt Option at 99.02% Purity

Commercial suppliers typically offer 2-(o-bromobenzyloxy)aniline (free base) at a minimum purity specification of 95% . A higher-purity HCl salt form (CAS 97026-25-0) has been documented at 99.02% purity via a validated synthesis protocol yielding 41.5 grams (84% yield by weight) using KOH-mediated alkylation followed by HCl salt formation and crystallization under nitrogen/vacuum drying . For comparison, the closely related 4-(benzyloxy)-2-bromoaniline (para-substituted regioisomer, CAS 215712-11-1) is also typically supplied at 95% minimum purity . The availability of a characterized, high-purity HCl salt form with a defined stoichiometric composition (C13H13BrClNO, MW 314.605 g/mol) provides a distinct advantage for applications requiring precise salt-form control, such as in vivo studies or GMP intermediate production .

Purity Specification Quality Control Hydrochloride Salt Procurement Grade

Regioisomer-Dependent Intramolecular Cyclization: Ortho Requirement for Oxazepine Ring Formation

The ortho relationship between the aniline nitrogen and the 2-bromobenzyloxy ether in 2-(o-bromobenzyloxy)aniline-derived amides is an absolute structural prerequisite for the intramolecular palladium-catalyzed C-N bond formation that generates the 5,11-dihydrodibenzo[b,e][1,4]oxazepine ring system [1]. Specifically, the (R)-1-[(4-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid [2-(2-bromobenzyloxy)phenyl]amide derivative undergoes Pd-catalyzed intramolecular arylation to yield (R)-[2-(5,11-dihydrodibenzo[b,e][1,4]oxazepine-5-carbonyl)pyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone [1]. This cyclization is geometrically impossible for the meta- and para-substituted regioisomers (3- and 4-(2-bromobenzyloxy)aniline), as the spatial orientation of the bromine atom relative to the amide nitrogen in those isomers precludes the required transition-state geometry for C-N reductive elimination . Consequently, only the ortho-substituted 2-(o-bromobenzyloxy)aniline can serve as the precursor for this therapeutically important heterocyclic scaffold [1].

Intramolecular Arylation Oxazepine Synthesis Palladium Catalysis Regiospecificity

2-(o-Bromobenzyloxy)aniline: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Dibenzo[b,e][1,4]oxazepine Scaffold Construction for Bradykinin B2 Antagonist Programs

The ortho relationship in 2-(o-bromobenzyloxy)aniline is geometrically essential for Pd-catalyzed intramolecular N-arylation to construct the 5,11-dihydrodibenzo[b,e][1,4]oxazepine tricyclic core [1]. This scaffold is a privileged pharmacophore in bradykinin B2 receptor antagonists with potential applications in liver cirrhosis and Alzheimer's disease [2]. Meta- and para-substituted regioisomers are structurally incapable of this cyclization, establishing 2-(o-bromobenzyloxy)aniline as the sole viable starting material for this target class [1].

Suzuki Diversification Platform for Aspartic Protease Inhibitor Lead Optimization

The aryl bromide functionality in bromobenzyloxy-substituted aniline building blocks serves as a versatile Suzuki coupling handle. In plasmepsin I/II inhibitor programs, replacement of the bromine atom with diverse aryl groups improved enzyme inhibition up to 8-fold, yielding compounds with nanomolar Ki values [3]. 2-(o-Bromobenzyloxy)aniline can be employed analogously as a brominated precursor for parallel library synthesis targeting aspartic proteases (plasmepsins, renin, cathepsin D, HIV protease) where the benzyloxy-aniline core provides key hydrogen-bonding and hydrophobic contacts in the enzyme active site [3].

Salt-Form-Controlled Synthesis Requiring Defined Stoichiometry and Crystalline Purity

For applications requiring precise salt stoichiometry—such as in vivo pharmacokinetic studies, GMP intermediate preparation, or formulation development—the HCl salt form of 2-(o-bromobenzyloxy)aniline (CAS 97026-25-0) offers a well-characterized crystalline solid with documented purity of 99.02% and consistent molecular composition (C13H13BrClNO, MW 314.605 g/mol) . This contrasts with the free base form (typical 95% purity), where variable protonation state can affect solubility, stability, and reaction reproducibility. Procurement of the defined HCl salt eliminates uncertainty in charge-state normalization for salt-sensitive downstream chemistry .

Process Chemistry Optimization Leveraging Telescoped One-Pot Synthesis Routes

Academic and industrial process chemistry groups seeking scalable access to 2-(o-bromobenzyloxy)aniline can implement the improved synthetic route described in U.S. Patent 6,420,606, which telescopes alkylation and deprotection into a single-pot sequence, eliminating the intermediate isolation and stoichiometric iron reduction required by the prior Yale process [4]. This route reduces unit operations, solvent consumption, and heavy-metal waste generation—factors that translate directly into lower cost of goods and improved environmental profile for kilogram-scale procurement [4].

Quote Request

Request a Quote for 2-(o-Bromobenzyloxy) aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.